5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidin core
Preparation Methods
The synthesis of 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the dipyrido[1,2-a2’,3’-d]pyrimidin core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using chlorophenyl reagents.
Addition of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base.
Final modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Addition: The imino group can participate in addition reactions with electrophiles, forming addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets are beneficial.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. The chlorophenyl and sulfonyl groups play crucial roles in binding to these targets, while the dipyrido[1,2-a:2’,3’-d]pyrimidin core facilitates the compound’s overall stability and reactivity. The pathways involved often include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[(4-chlorophenyl)sulfonyl]-3-(3,4-dichloroanilino)acrylonitrile: This compound shares the chlorophenyl and sulfonyl groups but differs in its core structure and additional functional groups.
4-chlorobenzophenone: While it contains the chlorophenyl group, it lacks the sulfonyl and dipyrido[1,2-a:2’,3’-d]pyrimidin core, resulting in different chemical properties and applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-3-10-25-19(23)17(30(28,29)15-7-5-14(22)6-8-15)11-16-20(25)24-18-9-4-13(2)12-26(18)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYSLZHYYXVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.